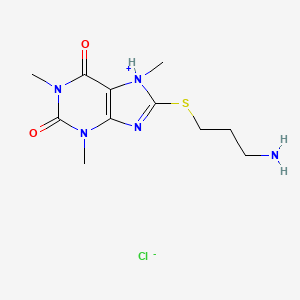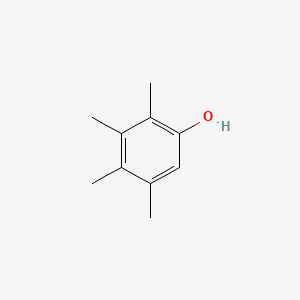
3-p-Chlorophenyl-1,1-dimethylguanidine hydroiodide trihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-p-Chlorophenyl-1,1-dimethylguanidine hydroiodide trihydrate is an organic compound with significant applications in various fields of science and industry. This compound is characterized by the presence of a chlorophenyl group attached to a dimethylguanidine moiety, with hydroiodide as the counterion and three molecules of water of hydration.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-p-Chlorophenyl-1,1-dimethylguanidine hydroiodide trihydrate typically involves the reaction of p-chlorophenyl isocyanate with dimethylamine, followed by the addition of hydroiodic acid to form the hydroiodide salt. The reaction is carried out under controlled conditions to ensure high yield and purity. The final product is then crystallized with three molecules of water to obtain the trihydrate form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize efficiency and minimize costs. The final product is subjected to rigorous quality control measures to ensure it meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
3-p-Chlorophenyl-1,1-dimethylguanidine hydroiodide trihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products Formed
Oxidation: N-oxides of the guanidine moiety.
Reduction: Amine derivatives.
Substitution: Substituted chlorophenyl derivatives.
Aplicaciones Científicas De Investigación
3-p-Chlorophenyl-1,1-dimethylguanidine hydroiodide trihydrate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The compound exerts its effects through various molecular targets and pathways. In biological systems, it can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The chlorophenyl group enhances its binding affinity and specificity towards certain enzymes, making it a potent inhibitor.
Comparación Con Compuestos Similares
Similar Compounds
1,1-Dimethylguanidine: A simpler analog without the chlorophenyl group.
3-p-Chlorophenyl-1,1-dimethylurea: Similar structure but with a urea moiety instead of guanidine.
Uniqueness
3-p-Chlorophenyl-1,1-dimethylguanidine hydroiodide trihydrate is unique due to the presence of both the chlorophenyl and dimethylguanidine groups, which confer distinct chemical and biological properties. Its hydroiodide salt form and trihydrate state also contribute to its stability and solubility, making it suitable for various applications.
Propiedades
Número CAS |
73806-60-7 |
|---|---|
Fórmula molecular |
C9H13ClIN3 |
Peso molecular |
325.58 g/mol |
Nombre IUPAC |
(4-chlorophenyl)-(N,N-dimethylcarbamimidoyl)azanium;iodide |
InChI |
InChI=1S/C9H12ClN3.HI/c1-13(2)9(11)12-8-5-3-7(10)4-6-8;/h3-6H,1-2H3,(H2,11,12);1H |
Clave InChI |
MZHRUUHJHYYTMG-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=N)[NH2+]C1=CC=C(C=C1)Cl.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[2-[(2-hydroxy-3-naphthalen-1-yloxypropyl)amino]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13769607.png)


![(Z)-N-[2-[[(Z)-docos-13-enoyl]amino]ethyl]docos-13-enamide](/img/structure/B13769636.png)



![Dodecahydro-4,7-methano-2,3,8-methenocyclopent[a]indene](/img/structure/B13769655.png)
![N-[4-(1-adamantyl)phenyl]pyridine-4-carboxamide;hydrochloride](/img/structure/B13769658.png)

